Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride
Description
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride is a piperidine-derived compound characterized by a hydroxyl group at the 4-position of the piperidine ring and an ethyl acetate moiety linked to the nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₁₈ClNO₃ (based on structural analogs in and ), with a molecular weight of approximately 259.68 g/mol . The hydroxyl group provides hydrogen-bonding capability, which may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)7-9(12)3-5-10-6-4-9;/h10,12H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWFKOTZLUCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride typically involves the reaction of 4-hydroxypiperidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxypiperidine attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-oxopiperidin-4-yl)acetate derivatives.
Reduction: Formation of ethyl 2-(4-hydroxypiperidin-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-alkoxypiperidin-4-yl)acetate or ethyl 2-(4-acylpiperidin-4-yl)acetate.
Scientific Research Applications
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of piperidine-based esters with modifications at the 4-position. Key structural analogs include:
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like 2,2,6,6-tetramethylpiperidin-4-yl acetate . However, it is less soluble than ethyl 2-(piperidin-4-yl)acetate hydrochloride due to the hydroxyl group’s hydrogen-bonding interactions .
- Stability : The hydrochloride salt form increases stability under acidic conditions, similar to other piperidine hydrochlorides (e.g., ethyl 2-(3-methylpiperidin-4-yl)acetate HCl) .
- Reactivity : The hydroxyl group enables derivatization (e.g., phosphorylation, glycosylation), a feature absent in methyl- or fluorine-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
